molecular formula C19H18ClN3O3S2 B2574324 N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922100-60-5

N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2574324
CAS RN: 922100-60-5
M. Wt: 435.94
InChI Key: XQPOKGGQMJJODQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as CBM-THZ-AM, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They can combat drug resistance in pathogens by inhibiting the biosynthesis of bacterial lipids or through other mechanisms . This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anticancer Activity

The compound’s derivatives have shown promise as antiproliferative agents, particularly against breast cancer cell lines like MCF7 . Their ability to inhibit the growth of cancerous cells could be harnessed in chemotherapy drugs, offering a new avenue for cancer treatment.

Molecular Modelling

Molecular docking studies of thiazole derivatives have been carried out to understand their binding modes with various receptors . This application is crucial in rational drug design, allowing researchers to predict how these compounds might interact with biological targets and influence their activity.

Drug Resistance Research

The study of thiazole derivatives also contributes to understanding how cancerous cells and pathogens develop resistance to drugs . By analyzing the mechanisms of action and resistance, new strategies can be devised to overcome these challenges.

Pharmacological Studies

The pharmacological activities of thiazole derivatives are not limited to antimicrobial and anticancer properties. They have been reported to possess anti-inflammatory, antifungal, antitubercular, and antitumor activities . This broad spectrum of pharmacological effects makes them a rich subject for ongoing research and drug development.

Analytical Chemistry

The physicochemical properties and spectroanalytical data of thiazole derivatives are important in the field of analytical chemistry . Understanding these properties helps in the identification, quantification, and quality control of these compounds in various formulations.

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are explored for their medicinal properties. The thiazole nucleus, in particular, is a key structural feature that imparts significant biological activity, making it a target for the development of new therapeutic agents .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c1-13-2-8-17(9-3-13)28(25,26)23-19-22-16(12-27-19)10-18(24)21-11-14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPOKGGQMJJODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

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